
2-Methoxyphenol;sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxyphenol, also known as guaiacol, is an organic compound with the molecular formula C7H8O2. It is a naturally occurring phenolic compound derived from the pyrolysis of lignin, a major component of wood. Guaiacol is commonly used as a flavoring agent, fragrance, and in the synthesis of various pharmaceuticals. When combined with sulfuric acid, it forms a complex that has unique chemical properties and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxyphenol can be synthesized through the methylation of catechol (1,2-dihydroxybenzene) using dimethyl sulfate in the presence of a base such as potassium carbonate. The reaction proceeds as follows:
C6H4(OH)2+(CH3O)2SO2→C6H4(OH)(OCH3)+HO(CH3O)SO2
In industrial settings, guaiacol is often produced by the pyrolysis of lignin, which involves heating lignin in the absence of oxygen to break it down into smaller molecules, including guaiacol .
Chemical Reactions Analysis
Types of Reactions
2-Methoxyphenol undergoes various chemical reactions, including:
Oxidation: Guaiacol can be oxidized to form quinones and other oxidation products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of guaiacol can yield catechol.
Substitution: Guaiacol can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation. For example, nitration with nitric acid produces nitroguaiacol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid, sulfuric acid, halogens
Major Products
Oxidation: Quinones
Reduction: Catechol
Substitution: Nitroguaiacol, halogenated guaiacol derivatives
Scientific Research Applications
2-Methoxyphenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds, including vanillin and eugenol.
Biology: Acts as an antioxidant and is used in studies related to oxidative stress and free radical biology.
Medicine: Guaiacol derivatives are used in pharmaceuticals for their antiseptic and anesthetic properties.
Industry: Employed in the production of flavorings, fragrances, and as a stabilizer in certain formulations.
Mechanism of Action
The mechanism of action of 2-methoxyphenol involves its ability to donate hydrogen atoms, thereby neutralizing free radicals and reducing oxidative stress. This antioxidant property is due to the presence of the hydroxyl group attached to the aromatic ring, which can easily donate a hydrogen atom to reactive oxygen species .
Comparison with Similar Compounds
2-Methoxyphenol is similar to other methoxyphenols, such as 3-methoxyphenol and 4-methoxyphenol. it is unique in its widespread natural occurrence and its role as a precursor to important compounds like vanillin and eugenol . Other similar compounds include:
3-Methoxyphenol:
4-Methoxyphenol:
Conclusion
2-Methoxyphenol, when combined with sulfuric acid, forms a compound with diverse chemical properties and applications. Its ability to undergo various chemical reactions and its role in scientific research make it a valuable compound in multiple fields, including chemistry, biology, medicine, and industry.
Properties
CAS No. |
10402-51-4 |
|---|---|
Molecular Formula |
C14H18O8S |
Molecular Weight |
346.35 g/mol |
IUPAC Name |
2-methoxyphenol;sulfuric acid |
InChI |
InChI=1S/2C7H8O2.H2O4S/c2*1-9-7-5-3-2-4-6(7)8;1-5(2,3)4/h2*2-5,8H,1H3;(H2,1,2,3,4) |
InChI Key |
XNEVEABVNVBACM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1O.COC1=CC=CC=C1O.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


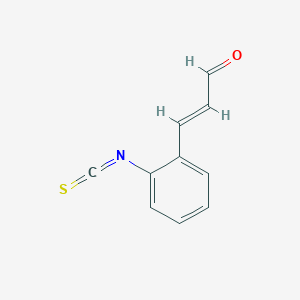


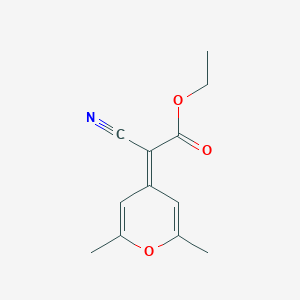

![1-[4-(2-Aminoethyl)phenyl]propan-1-one;hydrochloride](/img/structure/B14711674.png)
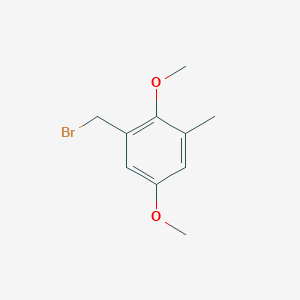
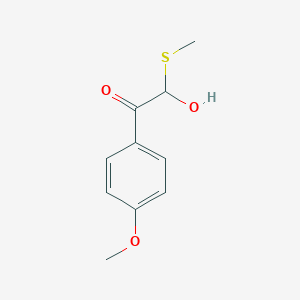
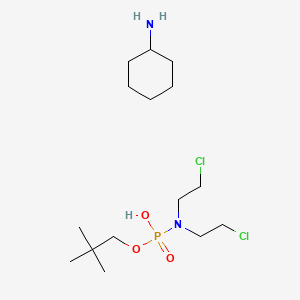
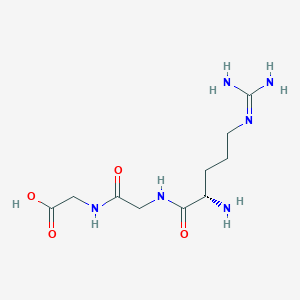



![Ethyl 4-[[3-(1,3-dioxoisoindol-2-yl)-2-oxopropyl]amino]benzoate](/img/structure/B14711723.png)
